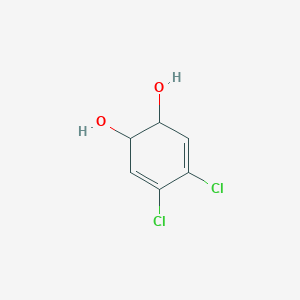

4,5-Dichlorocyclohexa-3,5-diene-1,2-diol

Description

Contextualization within Halogenated Cyclohexadiene Diols

Halogenated cyclohexadiene diols are a class of chemical compounds characterized by a six-membered carbon ring with two double bonds, two hydroxyl (-OH) groups, and one or more halogen atoms attached. The specific arrangement of these functional groups gives rise to numerous isomers, each with unique chemical properties and significance.

A prominent and well-studied member of this class is the cis-diol metabolite of various chlorinated aromatic compounds. For instance, the microbial oxidation of chlorobenzene (B131634) and its derivatives often yields these diols. One of the key enzymatic processes involved is the action of dioxygenase enzymes, which catalyze the insertion of two oxygen atoms into the aromatic ring, leading to the formation of a cis-dihydrodiol.

For example, the biotransformation of 1,2-dichlorobenzene (B45396) by certain strains of bacteria, such as Pseudomonas sp., has been shown to produce 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.gov This process is a critical first step in the biodegradation pathway of this environmental pollutant. The enzymatic dihydroxylation of aromatic compounds is a subject of extensive research due to its efficiency and stereoselectivity. researchgate.net

The table below provides a comparative overview of different chlorinated cyclohexadiene diols that are metabolites of common environmental pollutants.

| Precursor Compound | Metabolite (Halogenated Cyclohexadiene Diol) | Producing Organism (Example) |

| Chlorobenzene | cis-1,2-Dihydroxy-3-chlorocyclohexa-3,5-diene | Pseudomonas putida |

| 1,2-Dichlorobenzene | 3,4-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | Pseudomonas sp. nih.gov |

| 1,3-Dichlorobenzene (B1664543) | 3,5-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | Not explicitly detailed in provided results |

| 1,4-Dichlorobenzene (B42874) | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | Not explicitly detailed in provided results |

This table is illustrative of the class of compounds and their origins. Specific data for 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol is not detailed in the provided search results.

Research Significance in Environmental Biotransformation and Synthetic Chemistry

The scientific interest in halogenated cyclohexadiene diols, including this compound, stems from two primary areas: their role as intermediates in the biodegradation of environmental pollutants and their potential as versatile building blocks in chemical synthesis.

Environmental Biotransformation:

Chlorinated aromatic compounds, such as dichlorobenzenes, are widespread environmental contaminants due to their extensive use as industrial solvents and chemical intermediates. researchgate.net The microbial degradation of these persistent pollutants is a key area of environmental research. The initial step in the aerobic degradation of these compounds is often their conversion to halogenated cyclohexadiene diols by dioxygenase enzymes. nih.gov

The formation of these diols is significant because it represents the initial breakdown of the stable aromatic ring, making the compound more susceptible to further enzymatic degradation. Subsequent enzymatic reactions convert the diol to a chlorocatechol, which then undergoes ring cleavage, eventually leading to the mineralization of the original pollutant. nih.gov Understanding the formation and fate of these diol intermediates is crucial for developing effective bioremediation strategies for contaminated sites.

Synthetic Chemistry:

The chiral cis-dihydrodiols produced through enzymatic dihydroxylation of aromatic compounds are valuable chiral synthons in organic chemistry. rsc.org These molecules possess multiple functional groups and defined stereochemistry, making them ideal starting materials for the synthesis of complex and biologically active molecules.

While specific applications of this compound in synthetic chemistry are not extensively documented in the available literature, the broader class of halogenated cyclohexadiene diols has been utilized in the synthesis of various compounds. The diene functionality allows for Diels-Alder reactions, while the diol can be transformed into epoxides or other functional groups, providing a range of synthetic possibilities.

The table below summarizes the key research areas and the significance of halogenated cyclohexadiene diols.

| Research Area | Significance of Halogenated Cyclohexadiene Diols |

| Environmental Science | Intermediates in the microbial degradation of chlorinated aromatic pollutants. nih.govresearchgate.net |

| Indicators of bioremediation activity at contaminated sites. | |

| Biochemistry/Enzymology | Products of dioxygenase-catalyzed reactions, illustrating enzyme mechanism and substrate specificity. researchgate.net |

| Synthetic Organic Chemistry | Chiral building blocks for the synthesis of complex molecules. rsc.org |

| Versatile starting materials due to the presence of multiple functional groups. |

Structure

3D Structure

Properties

CAS No. |

183866-03-7 |

|---|---|

Molecular Formula |

C6H6Cl2O2 |

Molecular Weight |

181.01 g/mol |

IUPAC Name |

4,5-dichlorocyclohexa-3,5-diene-1,2-diol |

InChI |

InChI=1S/C6H6Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,5-6,9-10H |

InChI Key |

SVBQAFNYQNHBOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(C1O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dichlorocyclohexa 3,5 Diene 1,2 Diol and Analogous Structures

Chemoenzymatic Synthesis through Dioxygenase Activity

The chemoenzymatic approach leverages the remarkable regio- and stereoselectivity of bacterial dioxygenase enzymes to convert planar, achiral aromatic compounds into valuable chiral cis-dihydrodiols. This biological oxidation is a cornerstone for the synthesis of 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol and similar structures.

Biotransformation of Halogenated Aromatic Precursors

The synthesis of dichlorinated cyclohexadiene diols is effectively achieved through the microbial oxidation of dichlorobenzene isomers. Specific strains of bacteria, particularly from the Pseudomonas genus, are capable of this biotransformation. For instance, a Pseudomonas species has been shown to degrade 1,4-dichlorobenzene (B42874) as its sole carbon source, with the initial step being a dioxygenase-catalyzed conversion to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. wikipedia.org Similarly, the biotransformation of 1,2-dichlorobenzene (B45396) by organisms expressing chlorobenzene (B131634) dioxygenase yields 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. rsc.org

These enzymatic reactions introduce two hydroxyl groups onto the aromatic ring in a cis-conformation, breaking the aromaticity and establishing two new stereocenters with high enantiomeric purity. The specific isomer of the dichlorinated diol produced is dependent on the starting dichlorobenzene precursor and the regioselectivity of the dioxygenase enzyme employed.

The table below summarizes the biotransformation of various halogenated aromatic precursors into their corresponding cis-dihydrodiols.

| Precursor | Dioxygenase Source (Organism) | Product |

| 1,4-Dichlorobenzene | Pseudomonas sp. | 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene wikipedia.org |

| 1,2-Dichlorobenzene | E. coli (expressing chlorobenzene dioxygenase) | 3,4-dichloro-cis-1,2-dihydroxy-1,2-dihydrocyclohexa-3,5-diene rsc.org |

| Chlorobenzene | Pseudomonas putida F1 (Toluene Dioxygenase) | 3-Chloro-cis-1,2-dihydroxycyclohexa-3,5-diene alfa-chemistry.com |

| Bromobenzene | Pseudomonas putida UV4 | 3-Bromo-cis-1,2-dihydroxycyclohexa-3,5-diene rsc.org |

| Iodobenzene | Pseudomonas putida UV4 | 3-Iodo-cis-1,2-dihydroxycyclohexa-3,5-diene rsc.org |

Specificity and Engineering of Relevant Dioxygenases (e.g., Toluene (B28343) Dioxygenase)

Aromatic ring-hydroxylating dioxygenases, such as toluene dioxygenase (TDO) and chlorobenzene dioxygenase (CDO), are typically multi-component enzyme systems. rsc.org Their substrate specificity is a critical factor that determines their utility in synthesis. TDO, found in strains like Pseudomonas putida F1, has a broad substrate range and can oxidize a variety of substituted benzenes, including halogenated ones. alfa-chemistry.comwikipedia.org CDO, from organisms like Pseudomonas sp. P51, shows a different specificity profile; for example, it can dioxygenolytically dechlorinate tetrachlorobenzene but fails to attack benzene (B151609), a substrate readily oxidized by TDO. rsc.org

The substrate specificity of these enzymes is largely determined by the terminal oxygenase component, particularly the large α-subunit, which contains the active site. rsc.org This understanding has opened the door to protein engineering efforts aimed at altering the substrate range and regioselectivity of these biocatalysts. By modifying key amino acid residues in the active site, researchers can enhance the enzyme's activity towards specific halogenated precursors or even generate novel catalytic functions. For example, studies on halogen-substituted methyl benzoate (B1203000) esters using E. coli expressing the TDO genes showed that the enzyme's regioselectivity was influenced by the position of the halogen substituent. wikipedia.org Such research provides a basis for tailoring dioxygenases for the production of specific, high-value dichlorinated diols.

Conventional Chemical Synthesis Strategies

While chemoenzymatic methods are highly effective, conventional organic chemistry offers alternative routes. These strategies often involve multi-step processes and face challenges in achieving the high stereoselectivity inherent to enzymatic reactions.

Direct Halogenation and Dihydroxylation Approaches

A direct, one-pot chemical reaction that simultaneously adds two chlorine atoms and two hydroxyl groups to a benzene ring to form this compound is not a standard or feasible synthetic transformation. Such a reaction would require a complex combination of oxidation and halogenation that is difficult to control. Conventional methods typically involve the stepwise functionalization of a pre-existing olefin or a dearomatized ring system. The direct conversion of a stable aromatic ring to a non-aromatic diol is energetically unfavorable and mechanistically complex without the aid of enzymatic catalysts.

Stereoselective Synthesis of Dichlorocyclohexadiene Diol Derivatives

Achieving stereocontrol in the synthesis of diols from unsaturated precursors is a well-established field in organic chemistry. Should a suitable dichlorinated cyclohexadiene precursor be synthesized, established methods for dihydroxylation could be applied to generate the diol moiety with a specific stereochemistry.

The most prominent methods for the syn-dihydroxylation of alkenes include the Upjohn and Sharpless asymmetric dihydroxylation reactions. wikipedia.orgwikipedia.org

Upjohn Dihydroxylation : This method uses a catalytic amount of the toxic and expensive osmium tetroxide (OsO₄) along with a stoichiometric co-oxidant, typically N-Methylmorpholine N-oxide (NMO), to convert an alkene into a cis-vicinal diol. wikipedia.orgorganic-chemistry.org The reaction proceeds through a cyclic osmate ester intermediate, which ensures the syn-addition of the two hydroxyl groups. libretexts.org

Sharpless Asymmetric Dihydroxylation : Building upon the Upjohn method, this powerful technique achieves high enantioselectivity by including a chiral ligand, usually a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgorganic-chemistry.org The choice of ligand dictates which face of the double bond is hydroxylated, allowing for the synthesis of a specific enantiomer of the diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, co-oxidant, and the appropriate chiral ligand for predictable stereochemical outcomes. organic-chemistry.org

The application of these methods would allow for the stereoselective synthesis of dichlorocyclohexadiene diol derivatives, provided the corresponding dichlorinated cyclohexadiene is available as a starting material.

The table below outlines key features of these stereoselective dihydroxylation methods.

| Method | Key Reagents | Stereochemistry | Enantioselectivity |

| Upjohn Dihydroxylation | Catalytic OsO₄, Stoichiometric NMO | syn-addition (forms cis-diol) wikipedia.org | No (produces racemic mixture from achiral alkene) |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Stoichiometric K₃[Fe(CN)₆], Chiral Ligand (e.g., (DHQD)₂PHAL) | syn-addition (forms cis-diol) wikipedia.org | High (produces specific enantiomer) organic-chemistry.org |

Derivatization from Cyclohexadiene Scaffolds

Perhaps the most practical chemical approach involves the modification of cyclohexadiene diols that are readily available, often from the chemoenzymatic methods described previously. These enantiomerically pure cis-dihydrodiols serve as versatile starting materials for further chemical transformations. rsc.org

Research has demonstrated that the halogen atoms in brominated or iodinated cis-dihydrodiol metabolites can undergo direct chemical substitution, providing access to a new range of enantiopure diols that may be difficult to obtain directly. rsc.org Furthermore, more extensive synthetic sequences can be used to modify the structure. For example, a seven-step chemoenzymatic route has been developed to convert arene cis-dihydrodiols into their corresponding trans-dihydrodiol isomers. This process involves a sequence of chemical reactions including regioselective hydrogenation, a Mitsunobu inversion to change the stereochemistry at one of the alcohol centers, followed by bromination and dehydrobromination steps. rsc.org Such strategies highlight a powerful synergy between biocatalysis and traditional synthesis, where an enzyme creates a complex chiral scaffold that is then tailored using conventional chemical reactions.

Biocatalytic and Biodegradative Transformations Involving Dichlorocyclohexa 3,5 Diene 1,2 Diol

Microbial Degradation Pathways of Hexachlorocyclohexane (HCH) Isomers

Microorganisms have evolved distinct pathways to metabolize the various isomers of HCH, primarily categorized into aerobic and anaerobic routes. The aerobic degradation, particularly in bacteria like Sphingobium species, involves a series of enzymatic reactions that sequentially remove chlorine atoms, leading to less toxic intermediates. frontiersin.org

In the aerobic degradation pathway of γ-HCH (lindane), the initial steps involve dehydrochlorination reactions that produce chlorinated cyclohexadiene intermediates. researchgate.net The enzyme haloalkane dehalogenase, commonly known as LinB, is responsible for the subsequent hydrolytic dechlorination of these intermediates. frontiersin.orgnih.gov Specifically, LinB catalyzes the conversion of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL), a compound structurally related to 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol. frontiersin.orgnih.govresearchgate.net This transformation is a pivotal step in the "upper pathway" of HCH degradation, converting a more chlorinated and unstable intermediate into a dihydroxylated compound that can be further metabolized. frontiersin.orgnih.gov

The enzyme LinB is a key player in the aerobic degradation of HCH isomers, particularly β-HCH and δ-HCH, and the intermediates of γ-HCH metabolism. nih.govresearchgate.net As a haloalkane dehalogenase belonging to the α/β-hydrolase family, LinB catalyzes the substitution of a chlorine atom with a hydroxyl group from water. nih.govresearchgate.net This hydrolytic mechanism is crucial for detoxifying chlorinated compounds. nih.gov For instance, LinB is directly implicated in the two-step conversion of β-HCH, the most persistent HCH isomer, first to 2,3,4,5,6-pentachlorocyclohexanol (B1245349) (PCHL) and then to 2,3,5,6-tetrachlorocyclohexane-1,4-diol (TCDL). nih.govmuni.cz Its action on 1,4-TCDN to form the dichlorocyclohexadiene diol is a classic example of its hydrolytic dehalogenase activity. frontiersin.org

| Enzyme | Substrate(s) | Product(s) | Reaction Type |

| LinB | β-HCH, δ-HCH | 2,3,4,5,6-pentachlorocyclohexanol (PCHL) | Hydrolytic Dechlorination |

| 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) | 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) | Hydrolytic Dechlorination | |

| 2,3,4,5,6-pentachlorocyclohexanol (PCHL) | 2,3,5,6-tetrachlorocyclohexane-1,4-diol (TCDL) | Hydrolytic Dechlorination |

This table summarizes the key hydrolytic dechlorination reactions catalyzed by the LinB enzyme in HCH degradation pathways.

The degradation of several HCH isomers is initiated by the enzyme HCH-dehydrochlorinase (LinA). nih.govnih.gov LinA catalyzes the elimination of hydrogen chloride (HCl) from the HCH molecule, a process known as dehydrochlorination. researchgate.net This enzyme acts stereoselectively, specifically on a trans-diaxial pair of a hydrogen and a chlorine atom. researchgate.net In the degradation of γ-HCH, LinA mediates two successive dehydrochlorination steps: first converting γ-HCH to γ-pentachlorocyclohexene (γ-PCCH), and then further converting γ-PCCH to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN). researchgate.netnih.gov This product, 1,4-TCDN, serves as the direct substrate for the LinB enzyme to produce the dichlorocyclohexadiene diol intermediate. researchgate.net LinA is active on α-, γ-, and δ-HCH, but not on β-HCH, which lacks the required trans-diaxial H/Cl configuration. researchgate.netnih.gov

| Enzyme | Substrate(s) | Product(s) | Reaction Type |

| LinA | α-HCH, γ-HCH, δ-HCH | Pentachlorocyclohexene (PCCH) isomers | Dehydrochlorination |

| Pentachlorocyclohexene (PCCH) isomers | 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) | Dehydrochlorination |

This table outlines the dehydrochlorination reactions catalyzed by the LinA enzyme, which precede the formation of diol intermediates.

Under anaerobic conditions, the transformation of chlorinated compounds, including HCH and its intermediates, follows different biochemical routes. nih.gov Instead of the hydrolytic reactions seen in aerobic pathways, anaerobic degradation often involves reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen. eurochlor.orgnih.gov This process, sometimes called halorespiration, uses the chlorinated compounds as electron acceptors. eurochlor.orgepa.gov For HCH isomers, anaerobic degradation can lead to intermediates such as γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH) and subsequently to compounds like chlorobenzene (B131634). nih.govnih.gov The transformation of chlorinated cyclohexadienes under these conditions typically involves dichloroelimination or further reductive steps, ultimately leading to chlorinated benzenes rather than the diol intermediates characteristic of aerobic metabolism. nih.govnih.govscholaris.ca

Mechanistic Enzymology of Dichlorocyclohexadiene Diol Biotransformations

Understanding the enzymes responsible for the transformation of dichlorocyclohexadiene diols is essential for appreciating the biochemical basis of HCH degradation. The structure and catalytic mechanism of these enzymes, particularly LinB, have been the subject of detailed investigation.

LinB, as a member of the α/β-hydrolase superfamily, possesses a characteristic catalytic triad (B1167595) of amino acid residues in its active site that is essential for its function. researchgate.netnih.gov This triad consists of a nucleophile, a catalytic acid, and a histidine residue. nih.gov In the LinB enzyme, these residues have been identified as Aspartate-108 (D108), Histidine-272 (H272), and Glutamate-132 (E132). nih.govnih.gov The catalytic mechanism involves the nucleophilic attack by the aspartate residue on the carbon atom bearing a chlorine atom in the substrate. This forms a covalent alkyl-enzyme intermediate. The histidine residue, activated by the glutamate, then activates a water molecule, which hydrolyzes the intermediate, releasing the alcohol product (the diol) and regenerating the active site. nih.gov This well-defined mechanism explains the hydrolytic replacement of chlorine with a hydroxyl group, a critical step in the formation and further metabolism of dichlorocyclohexadiene diols. muni.cz

| Component | Residue (LinB) | Role in Catalysis |

| Nucleophile | Aspartate-108 (D108) | Attacks the substrate's carbon atom, forming a covalent intermediate. |

| General Base | Histidine-272 (H272) | Activates a water molecule for hydrolysis of the intermediate. |

| Catalytic Acid | Glutamate-132 (E132) | Positions and polarizes the histidine residue. |

This table details the components of the catalytic triad within the LinB enzyme and their specific roles in the hydrolytic dehalogenation mechanism. nih.govnih.gov

Enantioselectivity and Substrate Promiscuity in Biocatalysis

The biocatalytic transformation of aromatic compounds by dioxygenase enzymes often exhibits a high degree of stereoselectivity, producing chiral cis-dihydrodiols that can serve as valuable synthons in the chemical industry. While dioxygenases can stereoselectively oxidize some substrates to enantiomerically pure dihydrodiols, with other substrates, the reaction's stereospecificity is relaxed, resulting in nonracemic mixtures of enantiomers. asm.org The subsequent step in the degradation pathway, the dehydrogenation of these cis-dihydrodiols to catechols, is also often enantioselective. asm.org

Chlorobenzene dioxygenase (CDO) from Pseudomonas sp. strain P51, for instance, has been shown to oxidize a variety of substituted benzenes. researchgate.net The enantiomeric purity of the resulting cis-dihydrodiols is a critical factor in their application as chiral building blocks. While specific enantiomeric excess (ee) values for this compound are not extensively documented in readily available literature, studies on analogous compounds produced by similar dioxygenases provide insight into the expected stereoselectivity. General methods for the unambiguous assignment of the absolute stereochemistry and enantiomeric purity of cis-diols have been developed and are crucial for their synthetic applications.

The substrate promiscuity, or the ability of an enzyme to catalyze reactions with a range of different substrates, of chlorobenzene dioxygenase is notable. The enzyme can act on various substituted aromatic compounds, albeit at different rates. This broad substrate range has been a subject of research to understand the structure-function relationships of these enzymes. The large alpha-subunit of the dioxygenase is primarily responsible for determining substrate specificity. nih.gov Altering specific amino acid residues in this subunit can lead to changes in the enzyme's substrate range and catalytic activity.

Table 1: Transformation Rates of Various Substrates by Chlorobenzene Dioxygenase (CDO) from Pseudomonas sp. strain P51

| Substrate | Transformation Rate (nmol/min/mg of protein) |

| Naphthalene | 22.8 |

| Benzene (B151609) | 2.6 |

| Toluene (B28343) | 11.2 |

| Chlorobenzene | 7.8 |

| Bromobenzene | 10.4 |

| Iodobenzene | 10.8 |

| Fluorobenzene | 7.9 |

| Ethylbenzene | 10.3 |

| Benzonitrile | 3.9 |

| Benzyl chloride | 3.8 |

| Benzyl cyanide | 3.5 |

| Diphenylmethane | 1.8 |

| Data sourced from Raschke et al. (2001) researchgate.net |

Isotopic Labeling and Fractionation Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating metabolic pathways by tracing the fate of atoms through a series of biochemical reactions. In the context of this compound, isotopic labeling studies, particularly with stable isotopes like carbon-13 (¹³C), are instrumental in confirming its role as an intermediate in the biodegradation of dichlorobenzenes and in identifying its subsequent metabolites.

For example, studies on the degradation of 1,3-dichlorobenzene (B1664543) have indicated that it is metabolized via 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene to 3,5-dichlorocatechol. The use of ¹³C-labeled 1,3-dichlorobenzene would allow researchers to track the labeled carbon atoms as they are incorporated into the diol intermediate and then into the catechol product, providing definitive evidence for this pathway. While specific studies tracing the label directly from this compound may be limited, the principle has been demonstrated in broader studies of chlorinated benzene degradation. For instance, in situ biotraps amended with ¹³C-labeled benzene and toluene have been used to verify biodegradation and the transformation of the labeled carbon into biomass under aquifer conditions. nih.gov

Stable isotope fractionation analysis is another valuable tool for studying biodegradation processes. This method relies on the principle that enzymatic reactions often proceed at slightly different rates for molecules containing heavier or lighter isotopes of an element. This results in a change in the isotopic composition of the remaining substrate and the products formed. The magnitude of this fractionation, often expressed as an enrichment factor (ε), can provide insights into the reaction mechanism.

In the context of dichlorobenzene biodegradation, significant carbon isotope fractionation has been observed during anaerobic reductive dechlorination. nih.gov While aerobic degradation, which involves the formation of this compound, may not always show significant isotope fractionation for the initial substrate, the subsequent enzymatic steps involving the diol could exhibit measurable fractionation, providing further clues about the metabolic pathway. researchgate.net

Table 2: Carbon Isotope Enrichment Factors (ε) for Anaerobic Reductive Dechlorination of Dichlorobenzene Isomers

| Compound | Bulk Enrichment Factor (εbulk) in ‰ |

| 1,2-Dichlorobenzene (B45396) | -0.8 ± 0.1 |

| 1,3-Dichlorobenzene | -5.4 ± 0.4 |

| 1,4-Dichlorobenzene (B42874) | -6.3 ± 0.2 |

| Data sourced from Liang et al. (2014) nih.gov |

Stereochemical Aspects and Chiral Applications of Dichlorocyclohexa 3,5 Diene 1,2 Diol

Stereoisomerism and Enantiomeric Purity Assessment

The enzymatic dihydroxylation of 1,2-dichlorobenzene (B45396) by a mutant strain of Pseudomonas putida 39D yields (+)-cis-4,5-dichloro-3,5-cyclohexadiene-1,2-diol. This biocatalytic process is highly stereoselective, producing the cis-diol as a single enantiomer. The absolute configuration of this metabolite has been determined to be (1R,2S).

The enantiomeric purity of the enzymatically produced diol is a critical factor for its use in stereoselective synthesis. While the original reports indicated high enantiomeric excess (ee), quantitative assessment is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for determining the enantiomeric purity of such diols. For instance, the diacetate derivative of the diol can be analyzed on a Chiralcel OD column.

Key Findings on the Stereochemistry of 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol:

| Property | Description |

| Predominant Stereoisomer | (+)-cis-4,5-dichloro-3,5-cyclohexadiene-1,2-diol |

| Absolute Configuration | (1R,2S) |

| Method of Production | Enzymatic dihydroxylation of 1,2-dichlorobenzene |

| Biocatalyst | Pseudomonas putida 39D (mutant strain) |

| Enantiomeric Purity Assessment | Chiral HPLC of the diacetate derivative |

Chiral Pool Synthesis Strategies Utilizing Cyclohexadiene Diols

(+)-cis-4,5-Dichloro-3,5-cyclohexadiene-1,2-diol serves as a versatile chiral synthon in the total synthesis of various natural products and their analogues. The presence of multiple functionalities—two stereochemically defined hydroxyl groups and a diene system with two chloro substituents—allows for a wide range of chemical transformations.

The general strategy involves leveraging the existing chirality of the diol to introduce new stereocenters in a controlled manner. Key transformations include regio- and stereoselective epoxidations, dihydroxylations, and palladium-catalyzed reactions. These reactions enable the synthesis of complex molecules such as conduritols, inositols, and pinitol.

For example, the chemoenzymatic synthesis of (+)-pinitol and (+)-conduritol F has been achieved starting from (+)-cis-4,5-dichloro-3,5-cyclohexadiene-1,2-diol. The key steps in these syntheses involve the regio- and stereoselective epoxidation of the diacetate derivative of the diol, followed by the regio- and stereoselective opening of the resulting epoxide with nucleophiles.

Similarly, derivatives of chiro- and allo-inositol have been synthesized from this chiral diol. These syntheses highlight the utility of the diol as a starting material for accessing rare and biologically important cyclitols. The regio- and stereoselective dichlorination of the diacetate of the diol and the protection of the diol as a cyclic sulfate (B86663) are key strategic steps in these synthetic routes.

Examples of Natural Products Synthesized from (+)-cis-4,5-dichloro-3,5-cyclohexadiene-1,2-diol:

| Target Molecule | Key Synthetic Transformations |

| (+)-Pinitol | Regio- and stereoselective epoxidation, epoxide opening |

| (+)-Conduritol F | Regio- and stereoselective epoxidation, epoxide opening |

| Conduritol C | Regio- and stereoselective palladium-catalyzed dichlorination |

| chiro-Inositol derivatives | Regio- and stereoselective dichlorination, cyclic sulfate formation and opening |

| allo-Inositol derivatives | Regio- and stereoselective dichlorination, cyclic sulfate formation and opening |

Asymmetric Catalysis for Dichlorocyclohexadiene Diol Derivatives

Based on the available scientific literature, the use of derivatives of this compound as chiral ligands or catalysts in asymmetric catalysis is not a widely documented area of research. The primary focus of the existing body of work has been on the utilization of this compound as a chiral starting material in the synthesis of complex molecules, as detailed in the previous section. The inherent chirality of the diol is exploited to build other chiral molecules, rather than to catalyze asymmetric reactions.

Advanced Analytical and Computational Investigations of Dichlorocyclohexa 3,5 Diene 1,2 Diol

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., X-ray Diffraction of related compounds)

Single-crystal X-ray diffraction stands as the gold standard for determining the precise spatial arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry. The structural analysis of analogous cyclohexa-diene derivatives and diols demonstrates the power of this method. For instance, studies on co-crystals of cyclohexa-2,5-diene-1,4-dione and other chlorinated cyclohexadiene compounds reveal detailed structural parameters. researchgate.netnih.govnih.gov In these analyses, the six-membered ring's planarity, the orientation of substituents, and intermolecular interactions like hydrogen bonding are meticulously mapped. nih.govnih.gov The data obtained from such studies are critical for validating theoretical models and understanding the compound's physical and chemical properties. mdpi.com

Below is a table summarizing crystallographic data for compounds structurally related to 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol, illustrating the type of information obtained from X-ray diffraction studies.

| Compound Name | Formula | Crystal System | Key Parameters | Reference |

| Cyclohexa-2,5-diene-1,4-dione–1,2,4,5-tetrafluoro-3,6-diiodobenzene (1/1) | C₆H₄O₂·C₆F₄I₂ | Triclinic | a = 5.778 Å, b = 6.354 Å, c = 10.013 Å | nih.gov |

| 2,5-Dichloro-3,6-diisopropylcyclohexa-2,5-diene-1,4-dione | C₁₂H₁₄Cl₂O₄ | Monoclinic | a = 10.286 Å, b = 15.034 Å, c = 9.621 Å | nih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the behavior of molecules, complementing experimental data by modeling reaction dynamics, electronic structures, and intermolecular interactions that are otherwise difficult to observe.

Computational methods are extensively used to predict the feasibility and outcomes of chemical reactions involving diene diols. For example, cyclohexa-3,5-diene-1,2-cis-diol derivatives are known to react with reagents like diphenylketene (B1584428) to produce a mixture of [2+2] and [4+2] cycloaddition products. rsc.org

Theoretical calculations, particularly using Density Functional Theory (DFT), can model the potential energy surfaces of these reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states, chemists can predict which pathway is energetically more favorable. These models help explain the observed product ratios and can guide the design of experiments to favor a desired isomer. The calculations provide detailed geometries of the transition states, offering a glimpse into the fleeting molecular arrangements that govern the reaction's course.

Quantum chemical studies are vital for understanding the intrinsic properties of a molecule like this compound. Methods like DFT are employed to investigate its electronic structure, which dictates its reactivity. figshare.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's stability and susceptibility to electronic excitation. figshare.com

Furthermore, these calculations can map the electrostatic potential surface, revealing electron-rich and electron-poor regions of the molecule. For this compound, the electron-withdrawing chlorine atoms and the electron-donating hydroxyl groups create a complex electronic landscape. This information is invaluable for predicting how the molecule will interact with other reagents, such as electrophiles or nucleophiles, and for understanding its role in reaction mechanisms.

Many diene diols are metabolites in biochemical pathways, formed by the action of dioxygenase enzymes. Molecular Dynamics (MD) simulations are a powerful computational tool for studying how these substrates bind to and interact with their corresponding enzymes. figshare.com

The table below summarizes the application of various computational methods in studying diene diols and related compounds.

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Prediction of reaction pathways | Determination of transition state energies, prediction of product ratios (e.g., [2+2] vs. [4+2] cycloaddition). | rsc.org |

| Quantum Chemistry (e.g., DFT) | Electronic structure and reactivity analysis | Calculation of HOMO-LUMO gap, mapping of electrostatic potential, understanding substituent effects on reactivity. | figshare.com |

| Molecular Dynamics (MD) Simulations | Study of enzyme-substrate interactions | Analysis of binding stability (RMSD), complex compactness (Rgyr), identification of key binding residues. | figshare.com |

Future Perspectives and Research Challenges for 4,5 Dichlorocyclohexa 3,5 Diene 1,2 Diol

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The efficient and selective synthesis of 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol is a primary hurdle that needs to be addressed to unlock its full potential. Current and future research in this area is geared towards both biocatalytic and chemocatalytic approaches.

Chemoenzymatic strategies, leveraging the high selectivity of enzymes, are a particularly promising avenue. The use of Rieske non-heme iron oxygenases, known for their ability to catalyze the dihydroxylation of aromatic compounds, is a key area of investigation. acs.org The challenge lies in identifying or engineering enzymes with high regio- and stereoselectivity for the 1,2-dichlorobenzene (B45396) precursor to yield the desired 4,5-dichloro isomer.

Future research will likely focus on:

Enzyme Engineering: Utilizing techniques like directed evolution and site-directed mutagenesis to tailor the active sites of existing dioxygenases to favor the formation of this compound.

Whole-Cell Biocatalysis: Developing robust microbial strains that can efficiently convert 1,2-dichlorobenzene into the target diol, potentially in a continuous flow system for enhanced productivity.

Hybrid Catalytic Systems: Combining the selectivity of biocatalysts with the high throughput of chemical catalysts to create efficient one-pot synthesis protocols.

Below is a table summarizing potential synthetic strategies and the key challenges associated with each.

| Synthetic Strategy | Description | Advantages | Key Research Challenges |

| Biocatalysis | Use of wild-type or engineered microorganisms (e.g., Pseudomonas sp.) containing Rieske dioxygenases to convert 1,2-dichlorobenzene. | High stereoselectivity, environmentally benign conditions. | Low yields, potential for product inhibition, purification from complex biological matrices. |

| Chemoenzymatic Synthesis | A multi-step process involving an initial enzymatic dihydroxylation followed by chemical modifications. | Combines the selectivity of enzymes with the versatility of chemical synthesis. | Compatibility of reaction conditions, isolation of intermediates. |

| Asymmetric Chemical Synthesis | De novo synthesis from achiral starting materials using chiral catalysts or reagents. | High potential for scalability and purity. | Development of highly selective catalysts, multi-step and potentially low-yielding routes. |

Enhanced Bioremediation Strategies for Halogenated Contaminants

Halogenated aromatic compounds, such as dichlorobenzenes, are persistent environmental pollutants. The microbial degradation of these contaminants often proceeds through the formation of dienediol intermediates. For instance, a Pseudomonas sp. has been shown to convert 1,2-dichlorobenzene into 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, a structural isomer of the target compound. thieme-connect.deresearchgate.netmdpi.com This diol is then further metabolized through a series of enzymatic steps.

Understanding the role and fate of this compound in similar biodegradation pathways is crucial for developing enhanced bioremediation strategies. Future research in this domain will likely concentrate on:

Metabolic Pathway Elucidation: Identifying and characterizing the specific enzymes and genes involved in the formation and subsequent degradation of this compound in various microbial strains.

Microbial Consortium Engineering: Developing synergistic microbial communities where different strains work in concert to completely mineralize dichlorobenzenes, with each strain specialized in a particular step of the degradation pathway.

In Situ Bioremediation Enhancement: Designing strategies to stimulate the activity of indigenous microorganisms capable of degrading dichlorobenzenes by providing essential nutrients and electron acceptors.

The following table outlines the key enzymatic steps in the biodegradation of a dichlorobenzene, based on the pathway of the 3,4-dichloro isomer.

| Step | Reactant | Enzyme | Product |

| 1 | 1,2-Dichlorobenzene | Rieske Dioxygenase | 3,4-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene |

| 2 | 3,4-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | Diol Dehydrogenase | 3,4-Dichlorocatechol |

| 3 | 3,4-Dichlorocatechol | Catechol 1,2-Dioxygenase | 2,3-Dichloro-cis,cis-muconate |

Exploration of Advanced Catalytic Applications in Organic Synthesis

The vicinal diol and diene functionalities within the this compound scaffold make it a potentially valuable chiral building block, or synthon, for organic synthesis. The stereochemistry of the hydroxyl groups, which can be controlled through biocatalytic synthesis, offers opportunities for its use in asymmetric catalysis.

Future research into the catalytic applications of this compound and its derivatives could explore:

Chiral Ligand Synthesis: Utilizing the diol as a precursor for the synthesis of novel chiral ligands for transition metal-catalyzed reactions. The chlorine atoms can be further functionalized to tune the electronic and steric properties of the ligands.

Organocatalysis: Investigating the potential of the diol and its derivatives to act as organocatalysts, for example, in hydrogen bond-donating catalysis.

Diels-Alder Reactions: Employing the diene moiety in [4+2] cycloaddition reactions to construct complex polycyclic architectures with high stereocontrol.

The successful application of this compound in catalysis is contingent on overcoming several challenges, including its efficient synthesis and the development of robust methods for its derivatization.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol?

- Methodological Answer: The compound can be synthesized via dihydroxylation of 4,5-dichlorocyclohexa-1,3-diene using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled pH and temperature. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the diol. Confirmation of regioselectivity requires NMR analysis to verify the positions of hydroxyl and chlorine groups.

Q. How can spectroscopic techniques characterize the structure of this compound?

- Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Identify hydroxyl protons (δ ~5–6 ppm, broad) and chlorine-substituted carbons (δ ~120–140 ppm). Coupling constants in the diene system (J ≈ 8–10 Hz) confirm conjugation.

- IR Spectroscopy: O–H stretching (~3200–3400 cm<sup>−1</sup>) and C=C stretching (~1600 cm<sup>−1</sup>) provide functional group verification.

- Mass Spectrometry (HRMS): Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., C6H6Cl2O2).

Q. What are the stability considerations for handling this compound?

- Methodological Answer: The compound is prone to oxidation and photodegradation due to the conjugated diene and hydroxyl groups. Storage under inert atmosphere (argon/nitrogen) at −20°C in amber vials is recommended. Stability assays (e.g., TGA/DSC) can quantify decomposition thresholds under varying temperatures and light exposure.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

- Methodological Answer: Computational studies (DFT, B3LYP/6-31G*) reveal electron-withdrawing chlorine groups lower the LUMO energy of the diene, enhancing its reactivity as a dienophile. Experimental validation involves kinetic studies with electron-deficient dienophiles (e.g., maleic anhydride) under thermal or catalytic conditions. HPLC or GC-MS monitors reaction progress and regioselectivity.

Q. What strategies resolve contradictions in reported crystallographic data for chlorinated diols?

- Methodological Answer: Discrepancies in crystal packing or bond angles may arise from polymorphism or solvent inclusion. Redetermine crystal structure via single-crystal X-ray diffraction (SCXRD) under varied crystallization conditions (e.g., solvents: DMSO vs. ethanol). Compare Hirshfeld surfaces and hydrogen-bonding networks to identify environmental influences.

Q. How can the compound’s potential as a metabolic intermediate be evaluated?

- Methodological Answer: In vitro assays using liver microsomes or cytochrome P450 enzymes assess oxidative metabolism. LC-MS/MS tracks metabolite formation (e.g., quinone derivatives via hydroxylation). Computational docking (AutoDock Vina) predicts binding affinities to enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.